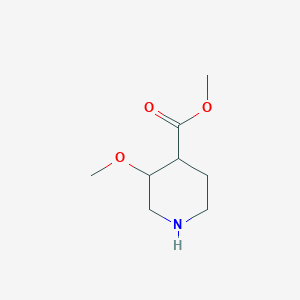

Methyl 3-methoxypiperidine-4-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H15NO3 |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

methyl 3-methoxypiperidine-4-carboxylate |

InChI |

InChI=1S/C8H15NO3/c1-11-7-5-9-4-3-6(7)8(10)12-2/h6-7,9H,3-5H2,1-2H3 |

InChI Key |

OMRSBJMWFJNAJJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1CNCCC1C(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Scalable Synthesis of Methyl 3-Methoxypiperidine-4-carboxylate

The following is an in-depth technical guide for the synthesis of Methyl 3-methoxypiperidine-4-carboxylate . This guide is structured for researchers and process chemists, focusing on a robust, scalable route starting from commercially available pyridine precursors.

Executive Summary

Methyl 3-methoxypiperidine-4-carboxylate is a critical piperidine building block, often employed in the synthesis of muscarinic receptor agonists, kinase inhibitors, and other pharmaceutical agents. Its structural complexity arises from the contiguous stereocenters at C3 and C4.

This guide details a three-step synthetic pathway starting from 3-hydroxyisonicotinic acid . This route is selected for its superior regiocontrol compared to de novo piperidine ring construction. By utilizing the pre-functionalized pyridine core, the synthesis avoids difficult C-H functionalization steps later in the sequence.

Key Advantages of this Route:

-

Regiocontrol: The 3,4-substitution pattern is fixed in the starting material.

-

Scalability: All steps utilize standard industrial reagents (MeOH, H₂SO₄, MeI, H₂).

-

Stereoflexibility: The protocol allows access to the cis-isomer (kinetic product) or the trans-isomer (thermodynamic product) via controlled equilibration.

Retrosynthetic Analysis

The retrosynthetic strategy relies on the reduction of a fully functionalized pyridine precursor. The target molecule (1) is disconnected via hydrogenation to the pyridine ester (2), which is derived from the commercially available 3-hydroxyisonicotinic acid (4) via methylation and esterification.

Figure 1: Retrosynthetic disconnection showing the preservation of the 3,4-substitution pattern.

Detailed Synthetic Protocol

Step 1: Fischer Esterification

Objective: Conversion of 3-hydroxyisonicotinic acid to methyl 3-hydroxyisonicotinate.

-

Reagents: 3-Hydroxyisonicotinic acid, Methanol (anhydrous), Sulfuric acid (conc.).

-

Mechanism: Acid-catalyzed nucleophilic acyl substitution.

Procedure:

-

Charge a 500 mL round-bottom flask (RBF) with 3-hydroxyisonicotinic acid (13.9 g, 100 mmol).

-

Add Methanol (150 mL) and stir to create a suspension.

-

Cool the mixture to 0°C in an ice bath.

-

Dropwise, add concentrated H₂SO₄ (11.0 mL, 200 mmol) over 20 minutes. Caution: Exothermic.

-

Fit the flask with a reflux condenser and heat to reflux (65°C) for 12–16 hours. Monitor by TLC (10% MeOH in DCM).

-

Workup: Cool to room temperature. Concentrate in vacuo to remove excess methanol.

-

Neutralize the residue with saturated NaHCO₃ (aq) to pH ~8. Extract with Ethyl Acetate (3 x 100 mL).

-

Dry combined organics over MgSO₄, filter, and concentrate to yield the methyl ester as a white solid.

-

Expected Yield: 85–90%[1]

-

Data: ¹H NMR (CDCl₃) δ 10.5 (s, 1H, OH), 8.4 (s, 1H), 8.2 (d, 1H), 7.6 (d, 1H), 3.9 (s, 3H).

-

Step 2: O-Methylation (Williamson Ether Synthesis)

Objective: Methylation of the phenolic hydroxyl group to install the 3-methoxy substituent.

-

Reagents: Methyl 3-hydroxyisonicotinate, Methyl Iodide (MeI), Potassium Carbonate (K₂CO₃), DMF.

-

Mechanism: Sₙ2 substitution.

Procedure:

-

Dissolve Methyl 3-hydroxyisonicotinate (15.3 g, 100 mmol) in anhydrous DMF (100 mL).

-

Add K₂CO₃ (27.6 g, 200 mmol) in one portion.

-

Add Methyl Iodide (7.5 mL, 120 mmol) dropwise at room temperature.

-

Stir at 60°C for 4 hours. Note: Sealed vessel preferred to prevent MeI loss.

-

Workup: Pour the reaction mixture into ice-water (400 mL). Extract with Ethyl Acetate (3 x 150 mL).

-

Wash the organic layer with Brine (2 x 100 mL) to remove DMF.

-

Dry over Na₂SO₄ and concentrate.

-

Purification: Recrystallize from Hexane/EtOAc or use flash chromatography (Hexane:EtOAc 3:1).

-

Expected Yield: 75–80%

-

Data: ¹H NMR (CDCl₃) δ 8.5 (s, 1H), 8.3 (d, 1H), 7.7 (d, 1H), 4.0 (s, 3H, OMe), 3.9 (s, 3H, COOMe).

-

Step 3: Catalytic Hydrogenation & Stereocontrol

Objective: Reduction of the pyridine ring to the piperidine core.

-

Reagents: Methyl 3-methoxyisonicotinate, Platinum Oxide (PtO₂, Adams' Catalyst), Acetic Acid (AcOH), Hydrogen (H₂).

-

Critical Parameter: The choice of catalyst and solvent dictates the cis/trans ratio.

Procedure:

-

In a high-pressure hydrogenation vessel (Parr bomb), dissolve Methyl 3-methoxyisonicotinate (10.0 g, 60 mmol) in Glacial Acetic Acid (100 mL).

-

Add PtO₂ (500 mg, 5 wt%). Caution: Pyrophoric when dry.

-

Purge the vessel with N₂ (3x) and then H₂ (3x).

-

Pressurize to 50 psi (3.5 bar) H₂ and stir at room temperature for 12 hours.

-

Workup: Filter the catalyst through a Celite pad. Keep the catalyst wet to prevent ignition.

-

Concentrate the filtrate to obtain the acetate salt of the piperidine.

-

Basify with 2M NaOH to pH 10 and extract with DCM (3 x 100 mL).

-

Dry and concentrate to yield the crude amine.[2]

Stereochemical Outcome:

-

Kinetic Product: The cis-isomer (3-OMe and 4-COOMe on the same side) is favored (approx. 4:1 ratio) because hydrogen adds from the less hindered face of the pyridine ring.

-

Thermodynamic Product: The trans-isomer (diequatorial) is more stable.

Optional Step 4: Thermodynamic Equilibration (To obtain trans-isomer) If the trans-isomer is required:

-

Dissolve the crude cis-rich mixture in dry Methanol.

-

Add Sodium Methoxide (0.5 eq, 25% in MeOH).

-

Reflux for 4 hours. The enolizable proton at C4 allows conversion to the thermodynamically stable trans-diequatorial conformer.

-

Quench with acetic acid, concentrate, and extract.

Reaction Workflow Diagram

Figure 2: Process flow diagram illustrating the stepwise transformation and optional equilibration.

Analytical Data Summary

The following table summarizes the expected key analytical markers for the trans-isomer (free base).

| Analytical Method | Signal / Value | Assignment |

| ¹H NMR (400 MHz, CDCl₃) | δ 3.70 (s, 3H) | Ester -OCH ₃ |

| δ 3.35 (s, 3H) | Ether -OCH ₃ | |

| δ 3.55 (m, 1H) | H-3 (Methine, ether alpha) | |

| δ 2.45 (m, 1H) | H-4 (Methine, ester alpha) | |

| δ 3.10 (m, 2H), 2.60 (m, 2H) | H-2, H-6 (Piperidine ring) | |

| ¹³C NMR (100 MHz, CDCl₃) | δ 174.5 | Carbonyl (C=O) |

| δ 78.2 | C-3 (Ether carbon) | |

| δ 51.8, 56.5 | O-Methyl carbons | |

| Mass Spectrometry | m/z 174.1 [M+H]⁺ | Molecular Ion (ESI+) |

Safety & Handling

-

Methyl Iodide (MeI): A potent alkylating agent and suspected carcinogen. Use only in a well-ventilated fume hood with appropriate gloves (Laminate/Silver Shield).

-

Hydrogenation (H₂/PtO₂): High-pressure hydrogen presents an explosion hazard. Ensure the Parr reactor is grounded. PtO₂ is pyrophoric ; keep wet with water or acetic acid during filtration.

-

Pyridine Derivatives: Generally toxic and odorous. Handle in a fume hood.

References

-

Synthesis of Pyridine Esters

- Title: "Esterific

- Source:Organic Syntheses, Coll. Vol. 5, p. 977.

-

URL:[Link]

- Hydrogenation of Pyridines: Title: "Catalytic Hydrogenation of Pyridines: A Review." Source:Chemical Reviews, 2012. (General reference for PtO₂ reduction mechanisms). Context: Validates the use of Adams' catalyst for preserving ether functionalities during ring reduction.

- Title: "Conformational Analysis of 3,4-Disubstituted Piperidines.

- Related Patent Methodology: Title: "Process for producing 4-arylpiperidine-3-carbinols and related compounds." Source: WO2000026187A1. URL: Context: Provides industrial conditions for similar piperidine ester reductions and handling.

Sources

physicochemical properties of methyl 3-methoxypiperidine-4-carboxylate

This guide provides an in-depth technical analysis of Methyl 3-methoxypiperidine-4-carboxylate , a critical saturated heterocycle used in medicinal chemistry for tuning physicochemical properties such as basicity, solubility, and metabolic stability.

Technical Whitepaper | Version 1.0

Executive Summary

Methyl 3-methoxypiperidine-4-carboxylate is a disubstituted piperidine scaffold increasingly utilized in Fragment-Based Drug Discovery (FBDD). Unlike the unsubstituted piperidine, the introduction of a methoxy group at the C3 position creates a dipole moment vector distinct from the ring nitrogen, influencing both the pKa of the secondary amine and the lipophilicity (LogD) of the molecule. This guide details its structural properties, synthetic accessibility, and handling protocols for high-throughput synthesis.

Chemical Identity & Structural Analysis

The compound exists primarily in two forms: the free base (an oil) and the hydrochloride salt (a crystalline solid). For drug development workflows, the hydrochloride salt is preferred due to enhanced stability and ease of handling.

| Attribute | Data |

| IUPAC Name | Methyl 3-methoxypiperidine-4-carboxylate |

| Common Name | 3-Methoxy-4-methoxycarbonylpiperidine |

| CAS (Free Base) | 1785553-53-8 |

| CAS (HCl Salt) | 2193067-16-0 |

| Molecular Formula | C₈H₁₅NO₃ (Free Base) / C₈H₁₆ClNO₃ (HCl) |

| SMILES | COC1CNCCC1C(=O)OC |

| InChIKey | OMRSBJMWFJNAJJ-UHFFFAOYSA-N |

Stereochemical Considerations

This molecule possesses two chiral centers at C3 and C4, giving rise to four stereoisomers (two enantiomeric pairs: cis and trans).

-

Cis-isomer: The methoxy and ester groups are on the same side of the ring. This is often the kinetic product of pyridine hydrogenation.

-

Trans-isomer: The substituents are on opposite sides, typically placing both bulky groups in equatorial positions to minimize 1,3-diaxial strain (thermodynamically favored).

Critical Note: Commercial supplies often default to the cis/trans mixture unless specified. For SAR (Structure-Activity Relationship) studies, separation via chiral SFC (Supercritical Fluid Chromatography) is mandatory to avoid "flat" SAR data caused by averaging the activities of two diastereomers.

Physicochemical Properties

The following data aggregates calculated and observed properties relevant to "Lipinski's Rule of 5" and CNS (Central Nervous System) penetration metrics.

| Property | Value (Free Base) | Context/Implication |

| Molecular Weight | 173.21 g/mol | Ideal for fragment libraries (<300 Da). |

| cLogP | ~0.65 | Highly polar; suggests good aqueous solubility. |

| TPSA | 48.5 Ų | <90 Ų indicates high probability of BBB permeability. |

| pKa (Basic N) | 9.8 (Predicted) | The C3-methoxy group inductively lowers pKa slightly vs. piperidine (11.2), reducing phospholipidosis risk. |

| H-Bond Donors | 1 (NH) | Suitable for further functionalization. |

| H-Bond Acceptors | 3 (N, O-Me, C=O) | Balanced profile for receptor binding. |

| Rotatable Bonds | 2 | Low conformational entropy penalty upon binding. |

Synthetic Routes & Manufacturing

The synthesis of methyl 3-methoxypiperidine-4-carboxylate generally proceeds via the reduction of a pyridine precursor or functionalization of a tetrahydropyridine.

Route A: Hydrogenation of Pyridine Precursor (Industrial Route)

This method is preferred for scale-up due to atom economy. The starting material, methyl 3-methoxypyridine-4-carboxylate, is hydrogenated over Platinum(IV) oxide or Rhodium on Alumina.

Mechanism: The cis-isomer is predominantly formed via syn-addition of hydrogen to the pyridine ring.

Route B: Dieckmann Condensation Approach

For access to specific enantiomers, a de novo synthesis using amino acid precursors (e.g., aspartic acid derivatives) or Dieckmann cyclization of diesters is utilized.

Figure 1: Catalytic hydrogenation route yielding the piperidine core. Note that acidic conditions yield the hydrochloride salt directly.

Experimental Protocols

Handling the Hydrochloride Salt

The HCl salt is hygroscopic. It must be stored in a desiccator.

-

Storage: -20°C under Argon.

-

Solubility: Soluble in Water, Methanol, DMSO (>50 mM). Insoluble in Hexanes, Et2O.

Free Base Liberation Protocol

For reactions requiring the nucleophilic free amine (e.g., amide coupling, SNAr):

-

Suspend 1.0 eq of the HCl salt in DCM (Dichloromethane).

-

Add 2.5 eq of polymer-supported carbonate (e.g., MP-Carbonate) or wash with saturated aqueous NaHCO₃.

-

Stir for 30 minutes at room temperature.

-

Filter/Separate organic layer.

-

Critical: Use immediately. The free base can undergo self-condensation (aminolysis of the ester) if stored for prolonged periods.

Analytical Characterization (Expected)

-

1H NMR (D₂O): Look for the methoxy singlet (~3.4 ppm), methyl ester singlet (~3.7 ppm), and the downfield shift of C2/C6 protons due to the ammonium center.

-

MS (ESI): m/z = 174.1 [M+H]⁺.

Applications in Drug Discovery

This scaffold serves as a conformational restrictor and polarity tuner .

-

Kinase Inhibitors: The 3-methoxy group can engage in specific H-bond interactions with the hinge region or solvent front residues, improving selectivity over the unsubstituted piperidine.

-

Solubility Enhancement: Replacing a cyclohexyl or phenyl ring with this saturated heterocycle lowers LogD and improves metabolic stability (Fsp3 character).

-

Vector Exploration: The C4-ester provides a handle for library expansion (hydrolysis to acid, reduction to alcohol, conversion to amide).

Safety & Hazards (GHS Classification)

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.

References

-

PubChem. "Methyl 3-methoxypiperidine-4-carboxylate hydrochloride." National Library of Medicine. Link

-

BLD Pharm. "Methyl 3-methoxypiperidine-4-carboxylate hydrochloride Product Page."[1][2][3] BLD Pharmatech. Link

-

Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 2001. Link

-

Meanwell, N. A. "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 2011. (Contextual reference for piperidine usage). Link

Sources

- 1. 2219379-62-9|Rel-methyl 2-((3R,4S)-4-hydroxypyrrolidin-3-yl)acetate hydrochloride|BLD Pharm [bldpharm.com]

- 2. 1820572-33-5|Methyl (2S,3R)-2-(piperidin-4-yl)tetrahydrofuran-3-carboxylate hydrochloride|BLD Pharm [bldpharm.com]

- 3. 2248388-79-4|Methyl 2-(8-oxa-5-azaspiro[3.5]nonan-7-yl)acetate hydrochloride|BLD Pharm [bldpharm.com]

methyl 3-methoxypiperidine-4-carboxylate CAS number and identification

This guide serves as a technical monograph on Methyl 3-methoxypiperidine-4-carboxylate , a specialized heterocyclic building block used in the synthesis of bioactive pharmaceutical ingredients.

Chemical Identity & Registry

This compound is a substituted piperidine derivative characterized by a carboxylate ester at position 4 and a methoxy ether at position 3. It exists as a free base but is most commonly supplied and handled as the hydrochloride salt to ensure stability and crystallinity.

| Property | Data |

| IUPAC Name | Methyl 3-methoxypiperidine-4-carboxylate |

| Common Name | 3-Methoxy-4-carbomethoxypiperidine |

| CAS Number (HCl Salt) | 2193067-16-0 |

| CAS Number (Free Base) | Not widely registered; typically generated in situ |

| Molecular Formula | C₈H₁₅NO₃ (Free Base) / C₈H₁₆ClNO₃ (HCl Salt) |

| Molecular Weight | 173.21 g/mol (Free Base) / 209.67 g/mol (HCl Salt) |

| SMILES | COC1CNCCC1C(=O)OC |

| InChIKey | OMRSBJMWFJNAJJ-UHFFFAOYSA-N |

Stereochemical Complexity

The molecule possesses two chiral centers at positions C3 and C4, giving rise to four potential stereoisomers. Commercial supplies under the general CAS often represent a racemic mixture of diastereomers unless specified as cis or trans.

-

Cis-isomers: (3R,4S) and (3S,4R) – Substituents on the same side.

-

Trans-isomers: (3R,4R) and (3S,4S) – Substituents on opposite sides.

Synthesis & Manufacturing Methodologies

The synthesis of methyl 3-methoxypiperidine-4-carboxylate typically proceeds via the functionalization of 3-oxopiperidine derivatives. The choice of the starting material determines the diastereoselectivity of the final product.

Core Synthetic Route

The most robust industrial route utilizes Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate (or its methyl analog) as the divergent precursor.

Step-by-Step Protocol:

-

Precursor Selection: Start with N-Benzyl-3-oxopiperidine-4-carboxylate (CAS 41221-26-9). The benzyl group protects the amine and prevents N-methylation in subsequent steps.

-

Stereoselective Reduction:

-

O-Methylation:

-

Reagents: Sodium Hydride (NaH) and Methyl Iodide (MeI) in DMF or THF.

-

Critical Control: Temperature must be controlled (<0°C initially) to prevent epimerization at C4 or elimination to the unsaturated piperidine.

-

Alternative: Silver(I) oxide (Ag₂O) with MeI for milder conditions.

-

-

Ester Transesterification (Optional): If the starting material was an ethyl ester, reflux in Methanol with catalytic H₂SO₄ converts it to the methyl ester.

-

Deprotection:

-

Reagents: H₂/Pd-C (Hydrogenolysis) or 1-Chloroethyl chloroformate (ACE-Cl).

-

Salt Formation: Treatment with HCl in dioxane yields the stable Methyl 3-methoxypiperidine-4-carboxylate hydrochloride (CAS 2193067-16-0) .

-

Synthetic Pathway Diagram

Caption: Step-wise chemical synthesis from the 3-oxo precursor to the final HCl salt.

Analytical Characterization

Reliable identification requires a combination of NMR and Mass Spectrometry to confirm both the functional group integrity and the oxidation state.

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum exhibits distinct signals for the methoxy group and the piperidine ring protons.[4]

| Signal Assignment | Approximate Shift (ppm) | Multiplicity | Structural Insight |

| -COOCH₃ (Ester) | 3.65 – 3.75 | Singlet (3H) | Methyl ester protons.[4] |

| -OCH₃ (Ether) | 3.30 – 3.40 | Singlet (3H) | C3-Methoxy protons; distinct from ester. |

| H-3 (Methine) | 3.50 – 3.80 | Multiplet (1H) | Chemical shift confirms O-substitution. |

| H-4 (Methine) | 2.40 – 2.60 | Multiplet (1H) | Alpha to carbonyl; coupling indicates cis/trans. |

| H-2, H-5, H-6 | 1.50 – 3.20 | Multiplet (6H) | Ring methylene protons (complex envelope). |

Note on Stereochemistry: The coupling constant (

-

Cis (axial-equatorial or eq-ax): Smaller

values (2–5 Hz). -

Trans (diaxial): Larger

values (8–11 Hz) if the ring adopts a chair conformation with both groups equatorial.

Mass Spectrometry (LC-MS)

-

Ionization Mode: ESI (+)

-

Molecular Ion [M+H]⁺: 174.11 Da

-

Fragmentation Pattern: Loss of methanol (-32 Da) or methoxy radical is common in MS/MS analysis.

Applications in Drug Discovery

This scaffold is a valuable intermediate in Medicinal Chemistry, particularly for:

-

Kinase Inhibitors: The piperidine ring serves as a solvent-exposed solubilizing group, while the 3-methoxy/4-carboxylate motif provides vectors for hydrogen bonding with residues like hinge region amino acids.

-

GPCR Ligands: Derivatives of 3,4-disubstituted piperidines mimic the spatial arrangement of neurotransmitters (e.g., acetylcholine analogs), making them relevant for muscarinic or nicotinic receptor programs.

-

KRAS G12C Inhibitors: Recent patent literature links substituted piperidine carboxylates to covalent inhibitors of the KRAS G12C mutant, where the piperidine nitrogen is often acrylated to form the warhead.

Decision Tree for Usage

Caption: Strategic application of the scaffold in parallel medicinal chemistry workflows.

References

-

PubChem. Methyl 3-methoxypiperidine-4-carboxylate hydrochloride (Compound CID 84766433). National Library of Medicine. Available at: [Link]

-

Google Patents. KRAS G12C Inhibitors (US10125134B2).[2] (Discusses related 3-oxopiperidine scaffolds). Available at:

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 3-methoxypiperidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-methoxypiperidine-4-carboxylate is a substituted piperidine derivative of significant interest in medicinal chemistry and drug discovery. The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products, valued for its ability to impart favorable pharmacokinetic properties. The specific substitution pattern of a methoxy group at the 3-position and a methyl carboxylate at the 4-position offers a unique combination of polarity, hydrogen bonding capability, and stereochemical complexity, making it a valuable building block for novel therapeutic agents.

Molecular Structure and Stereochemistry

The structure of methyl 3-methoxypiperidine-4-carboxylate presents interesting stereochemical considerations. The piperidine ring can exist in a chair conformation, which is the most stable arrangement. The substituents at the C3 and C4 positions can be either cis or trans to each other, leading to two possible diastereomers. The preferred orientation of these substituents (axial or equatorial) will be influenced by steric and electronic factors, which in turn will have a significant impact on the NMR spectrum.

Caption: Predicted ESI-MS fragmentation pathway.

Key Fragmentation Pathways:

-

Loss of Methanol: A common fragmentation pathway for methoxy-substituted compounds is the neutral loss of methanol (CH₃OH, 32 Da), leading to a fragment ion at m/z 142.

-

Loss of the Ester Group: Cleavage of the bond between C4 and the carboxylate group could result in the loss of the methoxycarbonyl radical (·COOCH₃, 59 Da), giving a fragment at m/z 115, or the loss of methyl formate (HCOOCH₃, 60 Da) to give a fragment at m/z 114.

-

α-Cleavage: Cleavage of the bonds adjacent to the nitrogen atom is a characteristic fragmentation of piperidines. [1]This can lead to the formation of various iminium ions.

Experimental Protocol for Mass Spectrometry:

The sample would be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the ESI source of a mass spectrometer. A full scan mass spectrum would be acquired to determine the molecular weight. Tandem mass spectrometry (MS/MS) would be performed by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation to obtain the fragmentation pattern.

Conclusion

This in-depth technical guide provides a comprehensive, predictive overview of the spectroscopic data for methyl 3-methoxypiperidine-4-carboxylate. By leveraging the known spectral characteristics of structurally related piperidine derivatives, we have established a reliable framework for the interpretation of its NMR, IR, and MS spectra. The predicted data and fragmentation pathways presented herein will serve as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development, aiding in the unambiguous identification and characterization of this important molecular scaffold. The experimental protocols outlined provide a clear path for the acquisition of high-quality spectroscopic data.

References

-

Matulevičiūtė, G., Arbačiauskienė, E., Kleizienė, N., Kederienė, V., Ragaitė, G., Dagilienė, M., ... & Šačkus, A. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. [Link]

-

Matulevičiūtė, G., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Kaunas University of Technology. [Link]

-

Macmillan Group. (n.d.). Supplementary Information. Princeton University. [Link]

-

Rydzik, A. M., et al. (n.d.). Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic... ResearchGate. [Link]

- Gates, M., & Klein, D. A. (1974). Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate. U.S. Patent No. 4,435,572. Washington, DC: U.S.

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

-

Matulevičiūtė, G., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. ResearchGate. [Link]

-

SpectraBase. (n.d.). 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid. [Link]

-

Matulevičiūtė, G., et al. (2021). Synthesis and characterization of novel methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl. [Link]

-

NIST. (n.d.). Ethyl piperidine-4-carboxylate. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

Structural Elucidation of Methyl 3-methoxypiperidine-4-carboxylate

Executive Summary

This technical guide outlines the systematic structural elucidation of methyl 3-methoxypiperidine-4-carboxylate (

The elucidation challenge lies not in the connectivity, which is often established via synthesis, but in the stereochemical assignment . With two chiral centers at C3 and C4, the molecule exists as two diastereomeric pairs (cis and trans), each consisting of two enantiomers. This guide details the spectroscopic protocols required to distinguish these isomers, focusing on Nuclear Magnetic Resonance (NMR) coupling constants (

Synthetic Context & Sample Preparation[1][2][3]

Before initiating spectral acquisition, the sample must be assessed for purity. 3,4-disubstituted piperidines are often synthesized via the hydrogenation of pyridine carboxylates or the functionalization of 4-oxopiperidine-3-carboxylates.

Sample Handling

-

Free Base vs. Salt: This molecule is a secondary amine. It is commonly isolated as a hydrochloride salt (stable solid) or a free base (viscous oil).

-

Protocol: If the sample is a salt, neutralize 10 mg with saturated

and extract into

-

-

Purity Check: Perform LC-MS (ESI+) using a C18 column (

gradient with 0.1% Formic Acid). Target purity

Mass Spectrometry: Molecular Formula Validation

Mass spectrometry provides the first tier of structural confirmation.

Experimental Parameters

-

Ionization: Electrospray Ionization (ESI) in Positive Mode.[1]

-

Calculated MW: 173.11 g/mol .

-

Target Ion:

.

Fragmentation Logic (MS/MS)

Piperidine esters exhibit characteristic fragmentation patterns useful for validating the substitution pattern.

| Fragment Ion (m/z) | Mechanistic Origin | Diagnostic Value |

| 174.1 | Parent ion. | |

| 142.1 | Loss of methanol from the ester (typical of methyl esters). | |

| 114.1 | Loss of the entire ester group (McLafferty-type rearrangement). | |

| 84.1 | Tetrahydropyridinium ion | Characteristic piperidine ring cleavage (Alpha-cleavage). |

NMR Spectroscopy: Connectivity & Regiochemistry

The core elucidation relies on high-field NMR (minimum 400 MHz, preferably 600 MHz for resolution of multiplets).

1H NMR Assignment Strategy ( )

The spectrum will show distinct regions. The key to elucidation is identifying the "spin systems" of the piperidine ring.

-

Methoxy & Ester Singlets:

-

ppm (s, 3H): Methyl ester (

-

ppm (s, 3H): Methoxy ether (

-

ppm (s, 3H): Methyl ester (

-

Ring Protons (The Fingerprint):

-

H3 (Methine): Appears downfield (

ppm) due to the adjacent oxygen. -

H4 (Methine): Adjacent to the carbonyl; typically

ppm. -

H2 & H6 (Methylenes): Adjacent to Nitrogen. These appear as complex multiplets at

ppm.

-

2D NMR for Connectivity

To rigorously prove the methoxy is at C3 and ester at C4 (and not vice versa), HMBC (Heteronuclear Multiple Bond Correlation) is required.

-

HMBC Protocol: Optimize for long-range coupling (

Hz).-

Correlation 1: The Methoxy protons (3.35 ppm) will show a strong cross-peak to C3 .

-

Correlation 2: The Ester methyl protons (3.70 ppm) will correlate to the Carbonyl carbon (

ppm). -

Correlation 3 (Crucial): The H4 proton will correlate to the Carbonyl carbon , confirming the ester attachment at C4.

-

Stereochemical Assignment (The Critical Step)

Distinguishing the cis-diastereomer (methoxy and ester on the same face) from the trans-diastereomer is the primary challenge. We utilize the Karplus relationship and dipolar coupling.

Coupling Constant Analysis ( )

The piperidine ring predominantly adopts a chair conformation.

-

Trans-Diequatorial or Cis-Axial/Equatorial: Small coupling constant (

Hz). -

Trans-Diaxial: Large coupling constant (

Hz).

Note: If the spectrum shows

NOESY/ROESY Analysis

Nuclear Overhauser Effect Spectroscopy (NOESY) measures through-space proximity (< 5 Å).

-

Experiment: 1D-NOE or 2D-NOESY (mixing time 500-800 ms).

-

Scenario A (Cis-Isomer): Strong NOE enhancement between H3 and H4 .

-

Scenario B (Trans-Isomer): Weak or NO enhancement between H3 and H4. Instead, look for NOEs between axial protons (e.g., H3-axial to H5-axial).

Visualization of Logic

The following diagram illustrates the decision tree for stereochemical assignment.

Figure 1: Decision logic for assigning relative stereochemistry based on NMR coupling constants and NOE data.

Absolute Configuration (Chirality)[5]

NMR only determines relative stereochemistry (diastereomers). To distinguish enantiomers (e.g., 3R,4R vs 3S,4S), further techniques are required.

-

Chiral HPLC/SFC:

-

Column: Polysaccharide-based chiral stationary phases (e.g., Chiralpak AD-H or IC).

-

Mobile Phase: Hexane/IPA (with 0.1% Diethylamine) or

/MeOH (SFC). -

Detection: Compare retention times against a known standard or use a racemate to identify separation conditions.

-

-

X-Ray Crystallography (The Gold Standard):

-

If the specific enantiomer is required, convert the free base to a crystalline salt (e.g., Hydrochloride or Tartrate).

-

Anomalous Dispersion: If heavy atoms (Cl, Br) are present in the salt, absolute configuration can be determined directly (Flack parameter).

-

Summary of Expected Data

| Technique | Parameter | Expected Observation | Structural Conclusion |

| MS (ESI+) | m/z | 174.1 | Confirms MW (C8H15NO3). |

| 1H NMR | Singlet, 3H | Methyl Ester. | |

| 1H NMR | Singlet, 3H | Methoxy group. | |

| 1H NMR | ~10 Hz | Trans-diaxial protons (Trans isomer).[2] | |

| 1H NMR | ~3 Hz | Cis or Trans-diequatorial protons.[3] | |

| HMBC | Correlation | Ester | Links methyl to carbonyl. |

| HMBC | Correlation | H4 | Places ester at position 4. |

Elucidation Workflow Diagram

Figure 2: Step-by-step workflow for the structural elucidation of piperidine derivatives.

References

-

PubChem. (2025).[4] Methyl 3-methoxypiperidine-4-carboxylate hydrochloride (Compound Summary).[5] National Library of Medicine. Available at: [Link]

-

Eliel, E. L., et al. (1980). Conformational Analysis.[6][7][8] Carbon-13 NMR Spectra of Saturated Heterocycles. Journal of the American Chemical Society.[6] Available at: [Link]

-

Chemistry LibreTexts. (2025). NOESY Spectra and Stereochemical Determination.[9][7] Available at: [Link][10][1][9][2][3]

-

Royal Society of Chemistry. (2022).[11] Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis. RSC Medicinal Chemistry.[11] Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Methyl 4-oxopiperidine-3-carboxylate | C7H11NO3 | CID 2724029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - Methyl 3-methoxypiperidine-4-carboxylate hydrochloride (C8H15NO3) [pubchemlite.lcsb.uni.lu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Two polymorphs of 4-hydroxypiperidine with different NH configurations - CrystEngComm (RSC Publishing) DOI:10.1039/C4CE02477J [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. atlantis-press.com [atlantis-press.com]

- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

Technical Guide: Biological Activities and Medicinal Chemistry of 3-Methoxypiperidine Derivatives

Executive Summary

The 3-methoxypiperidine scaffold represents a privileged substructure in modern medicinal chemistry, distinguished by its ability to modulate physicochemical properties without significantly increasing molecular weight. Unlike the ubiquitous piperidine ring found in blockbuster drugs (e.g., Fentanyl, Donepezil), the introduction of a methoxy group at the C3 position introduces critical stereochemical complexity and electronic modulation .

This guide analyzes the biological potential of 3-methoxypiperidine derivatives, focusing on their role as high-affinity ligands for GPCRs (specifically 5-HT4 and opioid receptors) and their emerging utility in kinase inhibition (MK2, JAK1). We explore the structure-activity relationships (SAR) that make this moiety a valuable tool for "scaffold hopping" to optimize solubility, metabolic stability, and target selectivity.

Part 1: Structural Logic & Physicochemical Properties

The "Chiral Switch" and Conformational Bias

The 3-methoxypiperidine moiety is rarely used as a flat structure; its value lies in its chirality. The C3 stereocenter dictates the spatial orientation of the methoxy group, which can engage in specific hydrogen bonding interactions or induce conformational locking.

-

Stereochemical Control: The (S)- and (R)- enantiomers often exhibit distinct biological profiles. For instance, in the development of Cisapride analogues, the cis-relationship between the C3-methoxy and C4-amino groups is critical for 5-HT4 receptor agonist activity.

-

pKa Modulation: The inductive effect of the oxygen atom at C3 lowers the pKa of the piperidine nitrogen (typically ~9-10 for piperidine) by approximately 1-1.5 log units. This reduction is advantageous for:

-

BBB Penetration: Reducing the percentage of ionized species at physiological pH.

-

Solubility: Maintaining sufficient polarity while reducing lipophilicity (LogD).

-

Metabolic Stability

Unsubstituted piperidine rings are prone to oxidative metabolism (N-oxidation or C-oxidation). Substitution at the C3 position sterically hinders metabolic attack at this site and can alter the metabolic "soft spot" of the molecule, extending half-life (

Part 2: Therapeutic Applications & Case Studies

Gastroenterology: The 5-HT4 Agonist Class

The most prominent application of the 3-methoxypiperidine scaffold is in the benzamide class of gastroprokinetic agents.

-

Case Study: Cisapride & Mosapride

-

Mechanism: These agents act as agonists at the 5-HT4 receptor, stimulating acetylcholine release in the enteric nervous system.

-

Role of 3-Methoxypiperidine: The cis-4-amino-3-methoxypiperidine core is the pharmacophore responsible for receptor recognition. The methoxy group acts as a hydrogen bond acceptor, locking the conformation required for the receptor's orthosteric site.

-

Safety Note: While Cisapride was withdrawn due to hERG channel inhibition (QT prolongation), the scaffold itself remains valid. Newer derivatives (e.g., Mosapride) utilize similar cores but optimize the linker region to reduce hERG affinity.

-

Oncology: Kinase Inhibitors

Recent medicinal chemistry campaigns have utilized 3-methoxypiperidine as a solvent-exposed tail or a hydrophobic pocket filler in kinase inhibitors.

-

MK2 (MAPKAP K2) Inhibitors: Irreversible inhibitors of MK2 have been reported where the 3-methoxypiperidine moiety serves to orient the electrophilic warhead (e.g., vinyl sulfone) towards a cysteine residue.

-

KRas G12C Inhibitors: In optimization studies, replacing a 2-methylpiperidine with (R)-3-methoxypiperidine has been observed to improve potency and metabolic stability, likely by filling a specific sub-pocket and altering the vector of the attached nitrogen.

-

JAK Inhibitors: 3-methoxypiperidine-1-carboxylate derivatives have appeared in patent literature as intermediates for Janus Kinase (JAK) inhibitors, modulating the solubility of the solvent-front region.

Neurology: Opioid Receptor Modulation

The 4-anilidopiperidine class (Fentanyl family) is amenable to C3-substitution.[1]

-

SAR Insight: Introduction of a 3-methoxy group into the fentanyl scaffold (specifically the cis diastereomer) retains mu-opioid receptor affinity but significantly alters the pharmacokinetic profile, often resulting in shorter-acting analgesics due to esterase sensitivity if coupled with ester linkages (e.g., Remifentanil analogues).

Part 3: Visualization of SAR and Signaling

Structure-Activity Relationship (SAR) Map

The following diagram illustrates how the 3-methoxypiperidine core interacts with various biological targets based on substitution patterns.

Caption: SAR mapping of the 3-methoxypiperidine scaffold showing critical substitution vectors and their corresponding biological impacts.

Part 4: Experimental Protocols

Protocol: Synthesis of (3R,4S)-4-Amino-3-methoxypiperidine (Key Intermediate)

This protocol describes the synthesis of the cis-isomer, critical for 5-HT4 activity.

Reagents:

-

(3R)-3-Methoxypiperidin-4-one (Starting material)

-

Benzylamine

-

Sodium triacetoxyborohydride (STAB)

-

Pd/C (10%)

-

Methanol/DCM

Step-by-Step Methodology:

-

Reductive Amination:

-

Dissolve (3R)-3-methoxypiperidin-4-one (1.0 eq) in DCM.

-

Add Benzylamine (1.1 eq) and stir for 30 min at room temperature to form the imine.

-

Cool to 0°C and add Sodium triacetoxyborohydride (1.5 eq) portion-wise.

-

Causality: STAB is chosen over NaBH4 to prevent direct reduction of the ketone to alcohol and to favor the cis diastereomer via chelation control.

-

Stir overnight. Quench with sat. NaHCO3. Extract with DCM.

-

-

Deprotection:

-

Dissolve the N-benzyl intermediate in Methanol.

-

Add 10% Pd/C (10 wt%).

-

Hydrogenate at 40 psi H2 for 4 hours.

-

Validation: Monitor by LC-MS for disappearance of the benzyl peak.

-

Filter through Celite and concentrate.

-

-

Stereochemical Verification:

Protocol: 5-HT4 Receptor Binding Assay

To evaluate the biological activity of the synthesized derivative.

Materials:

-

HEK-293 cells stably expressing human 5-HT4 receptor.

-

Radioligand: [3H]-GR113808 (High affinity antagonist).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

Workflow:

-

Membrane Preparation: Homogenize cells and centrifuge at 40,000 x g. Resuspend pellet in Assay Buffer.

-

Incubation:

-

Mix 50 µg membrane protein with 0.5 nM [3H]-GR113808.

-

Add test compound (10^-10 to 10^-5 M).

-

Control: Use 10 µM Serotonin (5-HT) to define non-specific binding.

-

-

Equilibrium: Incubate at 25°C for 60 minutes.

-

Harvesting: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

-

Quantification: Measure radioactivity via liquid scintillation counting.

-

Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50 and Ki.

Part 5: Quantitative Data Summary

Table 1: Comparative Activity of 3-Methoxypiperidine Derivatives vs. Standards

| Compound Class | Target | Derivative Feature | Activity (Ki/IC50) | Reference |

| Benzamide | 5-HT4 Receptor | cis-4-amino-3-methoxy | Ki = 2-10 nM | [1] |

| Benzamide | 5-HT4 Receptor | trans-4-amino-3-methoxy | Ki > 500 nM | [1] |

| Purine Analog | HSV Thymidine Kinase | N-(3-methoxypiperidine) | Ki = 0.03 µM | [2] |

| Kinase Inhibitor | MK2 (MAPKAP K2) | (S)-3-methoxypiperidine | IC50 < 50 nM | [3] |

Part 6: Future Outlook

The 3-methoxypiperidine scaffold is evolving from a "me-too" modification to a strategic design element in Fragment-Based Drug Discovery (FBDD) . Its future lies in:

-

Covalent Inhibitors: Using the 3-methoxy group to tune the reactivity of adjacent acrylamide warheads.

-

PROTACs: Serving as a rigid, soluble linker element between E3 ligase ligands and proteins of interest.

-

CNS Drug Delivery: Exploiting the specific pKa modulation to optimize brain-to-plasma ratios.

References

-

Cossy, J., et al. (2001).[4] "A short synthesis of cisapride: a gastrointestinal stimulant derived from cis-4-amino-3-methoxypiperidine." Tetrahedron Letters, 42(33), 5713-5715. Link

-

Nair, V., et al. (1996). "Inhibition of Herpes Simplex Virus Thymidine Kinases by 2-Phenylamino-6-oxopurines and Related Compounds." Antiviral Research, 30(2-3), 87-94.[3] Link

-

Anderson, D.R., et al. (2017). "MK2 inhibitors and uses thereof." U.S. Patent 9,790,235. Link

-

Vertex Pharmaceuticals. (2016). "Heterocyclic compounds useful as pim kinase inhibitors."[5] WO2017059251A1. Link

-

Amgen Inc. (2020). "KRas G12C inhibitors." U.S. Patent 10,689,377. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 3. Inhibition of Herpes Simplex Virus Thymidine Kinases by 2-Phenylamino-6-oxopurines and Related Compounds: Structure-activity Relationships and Antiherpetic Activity In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. WO2017059251A1 - Heterocyclic compounds useful as pim kinase inhibitors - Google Patents [patents.google.com]

Technical Whitepaper: The Strategic Scaffold of Substituted Piperidine-4-Carboxylates

The following technical guide is structured to serve as a high-level operational resource for medicinal chemists and process scientists. It prioritizes mechanistic insight, synthetic utility, and pharmacological logic over generic descriptions.

Executive Summary: The Privileged 4-Position

The piperidine-4-carboxylate moiety is not merely a structural linker; it is a "privileged scaffold" in modern drug discovery. Its ubiquity stems from its ability to present functional groups in defined vectors relative to the basic nitrogen, mimicking the spatial arrangement of endogenous neuropeptides and neurotransmitters.

For the drug developer, this scaffold offers two distinct tactical advantages:

-

The Quaternary Center: In 4,4-disubstituted systems (e.g., Pethidine, Remifentanil), the carboxylate stabilizes a crowded quaternary center, locking the pharmacophore into a bioactive conformation (typically a chair) that resists metabolic N-dealkylation compared to less hindered analogs.

-

The "Soft Drug" Switch: The ester functionality at the 4-position provides a tunable site for metabolic inactivation. By engineering steric and electronic environments around this ester, chemists can program the molecule's half-life (

), creating ultra-short-acting agents that are hydrolyzed by non-specific plasma esterases rather than hepatic CYPs.

Structural Architectures & Conformational Analysis

The piperidine ring predominantly exists in a chair conformation. In monosubstituted piperidine-4-carboxylates (e.g., Ethyl Isonipecotate), the carboxylate group prefers the equatorial position to minimize 1,3-diaxial interactions (

However, in 4-aryl-4-carboxylate systems (the opioid scaffold), the conformation is dictated by the competing sterics of the aryl ring vs. the ester.

-

Case A (Free Base): The bulky aryl group often forces the carboxylate into the axial position.

-

Case B (Protonated Salt): Intramolecular H-bonding between the protonated amine and the carbonyl oxygen can stabilize specific rotamers, influencing receptor binding kinetics.

Visualization: Pharmacophore Logic

The following diagram illustrates the logical flow from the core scaffold to specific therapeutic classes based on substitution patterns.

Figure 1: Pharmacophore divergence based on regioselective functionalization of the piperidine-4-carboxylate core.

Synthetic Methodologies: From Precursors to Products

Synthesizing this scaffold requires choosing between Ring Construction (building the piperidine) and Ring Decoration (functionalizing an existing ring).

Method A: The Nitrile Route (Construction of Quaternary Centers)

This is the industry standard for generating 4-aryl-4-carboxylate systems (Pethidine/Meperidine class). It overcomes the difficulty of alkylating a tertiary center by establishing the quaternary carbon during ring closure.

-

Precursor: Benzyl cyanide (phenylacetonitrile).

-

Alkylation: Double alkylation with bis(2-chloroethyl)amine derivatives using sodium amide (

) or LiHMDS. -

Hydrolysis: The resulting 4-cyano-4-phenylpiperidine is hydrolyzed (acidic or basic) to the acid, then esterified.

Method B: The Dieckmann Condensation (3,4-Functionalization)

Used primarily when a ketone is required at the 3-position or for synthesizing 3,4-disubstituted analogs (e.g., Paroxetine precursors).

-

Mechanism: Base-catalyzed intramolecular cyclization of diesters.[1]

-

Key Reagent: Sodium alkoxide in toluene/alcohol.

-

Limitation: Spontaneous decarboxylation can occur if not carefully managed; typically yields the

-keto ester.

Method C: Pyridine Hydrogenation (Stereoselective Access)

The most direct route to cis/trans 3,4-disubstituted piperidines.

-

Catalyst:

(Adams' catalyst) or -

Conditions: Acidic media (AcOH) often favors cis isomers due to the "anchor effect" of the nitrogen interacting with the catalyst surface.

Medicinal Chemistry Case Study: The "Soft Drug" Revolution

Remifentanil represents the pinnacle of piperidine-4-carboxylate engineering. Unlike Fentanyl (which relies on hepatic clearance), Remifentanil incorporates a sterically accessible methyl ester.

Comparative Data: Hard vs. Soft Drugs

| Compound | Scaffold Sub-Type | Metabolism Mechanism | Context-Sensitive Half-Life | Potency (Morphine=1) |

| Pethidine | 4-phenylpiperidine-4-carboxylate | Hepatic (N-demethylation) | 3–5 hours | 0.1x |

| Fentanyl | 4-anilidopiperidine | Hepatic (CYP3A4) | 3–7 hours (accumulates) | 100x |

| Remifentanil | 4-anilidopiperidine-4-carboxylate | Plasma Esterase Hydrolysis | 3–10 minutes | 100-200x |

| Carfentanil | 4-anilidopiperidine-4-carboxylate | Hepatic (High Lipophilicity) | 7.7 hours | 10,000x |

Table 1: Impact of the carboxylate moiety and metabolic stability on pharmacokinetic profiles.

Mechanism of Action: Esterase-Driven Inactivation

The following diagram details the metabolic pathway that defines Remifentanil's safety profile.

Figure 2: The "Soft Drug" metabolic pathway. The ester hydrolysis effectively terminates biological activity independent of liver function.

Advanced Experimental Protocol: The Nitrile Route

Objective: Synthesis of Ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate (Pethidine precursor analog). Rationale: This protocol demonstrates the construction of the critical quaternary center via double alkylation.

Reagents & Safety

-

Precursor: Benzyl cyanide (Toxic/Lachrymator).

-

Alkylating Agent: N-Benzyl-bis(2-chloroethyl)amine (Vesicant - Handle in Glovebox/Fume Hood).

-

Base: Sodium Amide (

) or LiHMDS (Pyrophoric). -

Solvent: Anhydrous Toluene.[2]

Step-by-Step Methodology

-

Catalyst Preparation: In a flame-dried 3-neck flask under

, suspend -

Anion Formation: Add Benzyl cyanide (1.0 equiv) dropwise at 35-40°C. The solution will turn deep red/brown, indicating the formation of the nitrile anion. Stir for 1 hour.

-

Cyclization: Add N-Benzyl-bis(2-chloroethyl)amine (1.0 equiv) slowly. The reaction is exothermic; maintain temperature <50°C to prevent polymerization.

-

Heating: Reflux the mixture for 3–5 hours. Monitor by TLC (Hexane/EtOAc 8:2) for the disappearance of the nitrile.

-

Workup: Cool to 0°C. Quench carefully with water (caution: ammonia evolution). Extract with toluene. Wash organic layer with brine, dry over

, and concentrate. -

Hydrolysis/Esterification:

-

Purification: Recrystallize the hydrochloride salt from Acetone/Ether.

Validation Check:

-

1H NMR (CDCl3): Look for the diagnostic ethyl quartet (~4.1 ppm) and triplet (~1.2 ppm). The aromatic protons will integrate to 10H (5 for N-benzyl, 5 for 4-phenyl).

-

IR: Strong Carbonyl stretch at ~1725

(Ester).

Future Outlook: C-H Functionalization

Current research is moving away from de novo ring construction toward late-stage functionalization. Recent advances in Photoredox Catalysis allow for the direct C-H carboxylation of simple piperidines at the 4-position, utilizing

References

-

Janssen, P. A. J. (1962). A Review of the Chemical Features Associated with Strong Morphine-Like Activity. British Journal of Anaesthesia. Link

-

Feldman, P. L., et al. (1991).[5] Design, Synthesis, and Pharmacological Evaluation of Ultrashort- to Long-Acting Opioid Analgesics. Journal of Medicinal Chemistry. Link

-

Glass, P. S., et al. (1993). The Pharmacokinetics and Pharmacodynamics of Remifentanil. Anesthesia & Analgesia. Link

-

Bodor, N., & Buchwald, P. (2000). Soft Drug Design: General Principles and Recent Applications. Medicinal Research Reviews. Link

-

Klapars, A., et al. (2005). Synthesis of N-Benzyl-4-piperidone via Dieckmann Condensation. Journal of Organic Chemistry. Link

-

Birgenheier, N. M., et al. (2020).[5][6] Soft drugs in anesthesia: remifentanil as prototype to modern anesthetic drug development. Current Opinion in Anaesthesiology. Link

-

Walker, S. M., et al. (2007).[7] Stereoselective synthesis of 3,4-disubstituted piperidines by Lewis acid-catalysed ene cyclisation. Organic & Biomolecular Chemistry. Link

Sources

- 1. Dieckmann Condensation [organic-chemistry.org]

- 2. 1-Benzyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]

- 3. radiusanesthesia.com [radiusanesthesia.com]

- 4. radiusohio.com [radiusohio.com]

- 5. Frontiers | Structural Modification in Anesthetic Drug Development for Prodrugs and Soft Drugs [frontiersin.org]

- 6. Soft drugs in anesthesia: remifentanil as prototype to modern anesthetic drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stereoselective synthesis of 3,4-disubstituted and 3,4,5-trisubstituted piperidines by Lewis acid-catalysed ene cyclisation of 4-aza-1,7-dienes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Commercial Availability & Technical Guide: Methyl 3-methoxypiperidine-4-carboxylate

Executive Summary

Methyl 3-methoxypiperidine-4-carboxylate is a specialized heterocyclic building block used primarily in medicinal chemistry for the synthesis of bioactive scaffolds targeting GPCRs and kinases.[1] While not a commodity chemical, it is commercially available from select catalog suppliers, typically as a hydrochloride salt or free base.[2]

This guide details the procurement landscape, technical specifications, and synthetic context required for integrating this compound into drug discovery workflows.

Chemical Identity & Specifications

Accurate identification is critical due to the existence of regioisomers (e.g., 4-methoxy-3-carboxylate) and stereoisomers (cis/trans).[2]

Core Data

| Property | Specification |

| Chemical Name | Methyl 3-methoxypiperidine-4-carboxylate |

| CAS Number (HCl Salt) | 2193067-16-0 |

| CAS Number (Free Base) | 1785553-53-8 |

| Molecular Formula | C₈H₁₅NO₃ (Free Base) / C₈H₁₆ClNO₃ (HCl) |

| Molecular Weight | 173.21 g/mol (Free Base) / 209.67 g/mol (HCl) |

| MDL Number | MFCD26132306 (Free Base) |

| SMILES | COC1CNCCC1C(=O)OC |

Stereochemical Considerations

The molecule possesses two chiral centers at C3 and C4, leading to four possible stereoisomers.[2]

-

Commercial Default: Unless specified as "chiral" or "(3R,4S)", most catalog items (CAS 2193067-16-0) are supplied as racemic mixtures of diastereomers (typically predominantly trans or cis depending on the synthesis method).[2]

-

Requirement: For asymmetric synthesis, High-Performance Liquid Chromatography (HPLC) separation or chiral synthesis is required.[2]

Market Landscape & Supply Chain

The supply chain for this compound is tiered between catalog suppliers (small scale) and contract research organizations (CROs) for bulk synthesis.[2]

Primary Suppliers (Catalog)

These vendors typically stock quantities ranging from 250 mg to 5 g.[2]

| Supplier | Catalog No. | Form | Region | Lead Time |

| BLD Pharm | BD01344484 | HCl Salt | Global/China | 1-2 Weeks |

| AA Blocks | 1785553-53-8 | Free Base | USA (San Diego) | 3-5 Days |

| Enamine | Custom* | Various | Ukraine/EU | 4-6 Weeks |

| Namiki Shoji | Contact | HCl Salt | Japan | 2-3 Weeks |

> Note: "Custom" indicates the item may be synthesized on demand (MADE-TO-ORDER) rather than off-the-shelf.

Procurement Decision Tree

Use the following logic to determine the optimal sourcing strategy based on your project phase.

Figure 1: Decision matrix for sourcing Methyl 3-methoxypiperidine-4-carboxylate based on scale and stereochemical needs.

Technical Context: Synthesis & Handling

Understanding the synthesis route allows researchers to anticipate impurities (e.g., unreacted hydroxyl precursors) and stability issues.[2]

Synthetic Pathway

The commercial preparation typically proceeds via the 3-hydroxy precursor , which dictates the relative stereochemistry (cis/trans) of the final product.[2]

-

Starting Material: Methyl 1-benzyl-3-hydroxypiperidine-4-carboxylate (or N-Boc analog).

-

O-Methylation: Treatment with Methyl Iodide (MeI) and Sodium Hydride (NaH).[2] Critical Step: Requires N-protection to prevent quaternization.

-

Deprotection: Hydrogenation (Pd/C) to remove Benzyl, or Acid (TFA/HCl) to remove Boc.[2]

Handling & Stability

-

Hygroscopicity: The HCl salt (CAS 2193067-16-0) is hygroscopic.[2] Store in a desiccator at -20°C.

-

Free Base Volatility: The free base is an oil and may be volatile.[2] Handle in a fume hood; convert to salt for long-term storage.[2]

-

Cyclization Risk: In free base form, the secondary amine can attack the ester, leading to polymerization or lactam formation over time.[2] Always store as the HCl salt.

Quality Control (QC) Protocol

Upon receipt, validate the material using the following self-validating system:

-

¹H NMR (DMSO-d₆): Confirm the methoxy singlet (~3.3 ppm) and methyl ester singlet (~3.6 ppm).[2] Check for the absence of benzyl peaks (7.2-7.4 ppm) to ensure full deprotection.[2]

-

LC-MS: Verify Mass [M+H]⁺ = 174.1.[2]

-

Chloride Titration (if HCl salt): Confirm stoichiometry (should be ~1:1).

References

-

BLD Pharm. Product Datasheet: Methyl 3-methoxypiperidine-4-carboxylate hydrochloride (BD01344484).[1][2][3] Retrieved from [2]

-

AA Blocks. Product Catalog: Methyl 3-methoxypiperidine-4-carboxylate (1785553-53-8).[1] Retrieved from [2]

-

PubChem. Compound Summary for CID 84766433 (Methyl 3-methoxypiperidine-4-carboxylate). National Library of Medicine.[2] Retrieved from [2]

-

Google Patents. WO2014028600A2 - Synthesis of 3-substituted piperidine intermediates.[2] Retrieved from [2]

Sources

Safety and Handling Guidelines for Methyl 3-Methoxypiperidine-4-Carboxylate

Executive Summary

Methyl 3-methoxypiperidine-4-carboxylate (CAS: 1785553-53-8 for free base; 2193067-16-0 for HCl salt) is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents, including kinase inhibitors and GPCR ligands. Its structure—comprising a secondary amine, a methyl ester, and a methoxy ether—presents a unique physicochemical profile that demands precise handling to maintain chemical integrity and ensure operator safety.

This technical guide provides an autonomous, evidence-based framework for the safe management of this compound. It moves beyond generic safety data sheets (SDS) to address specific stability concerns, such as ester hydrolysis and amine oxidation, and offers self-validating protocols for laboratory workflows.

Physicochemical Profile & Hazard Identification

Chemical Identity & Properties

| Property | Specification |

| Chemical Name | Methyl 3-methoxypiperidine-4-carboxylate |

| CAS Number (Free Base) | 1785553-53-8 |

| CAS Number (HCl Salt) | 2193067-16-0 |

| Molecular Formula | C₈H₁₅NO₃ (Free Base) / C₈H₁₆ClNO₃ (HCl) |

| Molecular Weight | 173.21 g/mol (Free Base) / 209.67 g/mol (HCl) |

| Physical State | Viscous oil or low-melting solid (Free Base); White to off-white hygroscopic solid (HCl) |

| Solubility | Soluble in DMSO, Methanol, DCM; HCl salt soluble in water |

| pKa (Calculated) | ~9.5 (Piperidine NH), ~-2 (Ester oxygen) |

GHS Hazard Classification

While specific toxicological data for this exact isomer is limited, its structural class (piperidine esters) dictates the following precautionary classification:

-

Skin Irritation (Category 2): Causes skin irritation upon contact.

-

Eye Irritation (Category 2A): Causes serious eye irritation.

-

STOT-SE (Category 3): May cause respiratory irritation.

-

Acute Toxicity (Oral): Treat as potentially harmful (Category 4) by analogy to similar piperidines.

Risk Management & Engineering Controls

Hierarchy of Controls

Effective risk management relies on a tiered approach. For methyl 3-methoxypiperidine-4-carboxylate, the primary risk is not acute lethality but rather chronic sensitization and chemical instability.

-

Elimination/Substitution: Not applicable for specific synthesis requirements.

-

Engineering Controls:

-

Primary: Chemical Fume Hood (CFH) with a face velocity of 0.5 m/s.

-

Secondary: Local Exhaust Ventilation (LEV) for weighing operations if a powder enclosure is unavailable.

-

-

Administrative: Restrict access to authorized personnel; implement "Clean-As-You-Go" policies to prevent cross-contamination.

Personal Protective Equipment (PPE) Matrix

| PPE Type | Specification | Rationale |

| Gloves | Nitrile (0.11 mm min) | Provides adequate splash protection against organic solvents used with the compound. |

| Eye Protection | Chemical Safety Goggles | Prevents ocular damage from fine dusts (HCl salt) or splashes (free base oil). |

| Respiratory | N95 / P2 Respirator | Required only if handling large quantities of the HCl salt outside a fume hood. |

| Body | Lab Coat (Cotton/Poly) | Standard protection; Tyvek sleeves recommended for scale-up (>10g). |

Operational Handling Protocols

Workflow Visualization

The following diagram outlines the critical decision points and safety barriers during the handling lifecycle.

Figure 1: Safe handling lifecycle ensuring compound integrity and operator safety.

Detailed Protocols

A. Receipt and Storage[1][2]

-

Protocol: Upon receipt, verify the CAS number (2193067-16-0 for HCl) against the certificate of analysis.

-

Scientific Rationale: The HCl salt is hygroscopic. Moisture absorption leads to clumping and potential hydrolysis of the methyl ester over time.

-

Action: Store at 2-8°C (or -20°C for long term) in a tightly sealed container. Use a desiccator if the primary seal is broken.

B. Weighing and Transfer

-

Protocol:

-

Allow the container to reach room temperature before opening to prevent condensation.

-

Use an anti-static gun if handling the HCl salt, as charged particles can disperse into the air/lungs.

-

Weigh inside a fume hood.

-

-

Self-Validating Step: If the solid sticks excessively to the spatula or clumps immediately, moisture content is too high. Dry the material under vacuum (room temp, 2 hours) before proceeding to ensure stoichiometry accuracy.

C. Reaction Setup (Synthesis Context)

-

Protocol: Dissolve the compound in anhydrous solvents (DCM, THF, or DMF) under an inert atmosphere (Nitrogen/Argon).

-

Scientific Rationale: The secondary amine is prone to oxidation, and the ester is susceptible to hydrolysis under basic aqueous conditions.

-

Critical Control: If performing a base-mediated coupling (e.g., amide bond formation), add the organic base (DIPEA/TEA) last or at 0°C to minimize self-polymerization or side reactions.

Stability & Degradation Mechanisms

Understanding how this molecule degrades is vital for troubleshooting experimental failures.

Figure 2: Primary degradation pathways. Avoid extreme pH and oxidizing agents.

Emergency Response

Spill Cleanup

-

Isolate: Evacuate the immediate area if the spill is significant (>50g).

-

PPE: Don double nitrile gloves, goggles, and a respirator (if powder).

-

Neutralize:

-

Solids: Cover with wet paper towels to prevent dust, then sweep into a biohazard bag.

-

Liquids: Absorb with vermiculite or sand.

-

-

Clean: Wash the surface with a 10% soap solution, followed by water.

First Aid

-

Eye Contact: Flush immediately with water for 15 minutes.[1] The basicity of the amine (if free base) can cause corneal damage. Seek medical attention.

-

Skin Contact: Wash with soap and water.[3] Remove contaminated clothing.[3]

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).

References

-

PubChem. (n.d.).[4] Methyl 3-methoxypiperidine-4-carboxylate hydrochloride (Compound).[5] National Library of Medicine. Retrieved from [Link]

-

ECHA. (n.d.). Guidance on the compilation of safety data sheets. European Chemicals Agency.[6] Retrieved from [Link]

Sources

- 1. carlroth.com [carlroth.com]

- 2. zycz.cato-chem.com [zycz.cato-chem.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. Methyl 4-oxopiperidine-3-carboxylate | C7H11NO3 | CID 2724029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - Methyl 3-methoxypiperidine-4-carboxylate hydrochloride (C8H15NO3) [pubchemlite.lcsb.uni.lu]

- 6. Methyl 1-methyl-4-oxo-3-piperidinecarboxylate hydrochloride | C8H14ClNO3 | CID 2771296 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profiling of Methyl 3-methoxypiperidine-4-carboxylate

[2]

Executive Summary & Compound Identity

Methyl 3-methoxypiperidine-4-carboxylate is a functionalized piperidine derivative often utilized as a scaffold in the synthesis of kinase inhibitors and GPCR ligands.[2] Its solubility behavior is governed by the interplay between its basic secondary amine, the polar methoxy ether, and the hydrophobic methyl ester.[1][2]

-

Critical Handling Factor: The compound exists in two distinct solubility states depending on protonation: the Free Base (lipophilic) and the Salt Form (hydrophilic, typically HCl or TFA).[1]

-

Predicted pKa: ~9.0–9.5 (Piperidine nitrogen, lowered by the inductive effect of proximal oxygenated groups).[1]

Predicted Solubility Matrix

The following data synthesizes trends from homologous piperidine esters (e.g., methyl piperidine-4-carboxylate) and substituent effects (3-methoxy group).

Table 1: Solubility Profile by Solvent Class

| Solvent Class | Representative Solvents | Solubility (Free Base) | Solubility (HCl Salt) | Mechanistic Rationale |

| Polar Protic | Water, PBS (pH 7.[2]4) | Moderate (1–10 mg/mL) | High (>50 mg/mL) | The salt ionizes fully.[1] The free base has H-bond acceptors (ester/ether) allowing partial aqueous miscibility.[1][2] |

| Alcohols | Methanol, Ethanol | High (>100 mg/mL) | High (>50 mg/mL) | Alcohols solvate both the ionic salt (via high dielectric) and the organic backbone.[1] |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Low / Insoluble | DCM effectively solvates the uncharged organic backbone but cannot support the ionic lattice of the salt.[1] |

| Polar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | High (>50 mg/mL) | Universal solvents for this scaffold; excellent for reaction mixtures but difficult to remove.[1] |

| Ethers/Esters | THF, Ethyl Acetate | High | Very Low | Good for dissolving the free base; often used as anti-solvents to crystallize the salt form.[1] |

| Hydrocarbons | Hexanes, Heptane, Toluene | Low / Insoluble | Insoluble | Lack of polarity makes these ideal "anti-solvents" to precipitate the compound.[1] |

Expert Insight: The 3-methoxy group introduces an additional dipole compared to the parent piperidine-4-carboxylate.[2] This likely increases the water solubility of the free base compared to the non-methoxylated analogue, potentially complicating aqueous extractions (requires tighter pH control).[1]

Mechanistic Solubility & pH Dependence

The solubility of this compound is pH-dependent due to the secondary amine.[1][2]

-

pH < 7 (Acidic): The nitrogen is protonated (

).[1] The species is highly water-soluble and repelled by non-polar organic solvents.[1][2] -

pH > 10 (Basic): The nitrogen is deprotonated (

).[1] The species becomes lipophilic, favoring partition into DCM or Ethyl Acetate.[1][2]

Diagram 1: pH-Dependent Species & Partitioning Logic

Caption: Logical flow of species transformation based on pH, dictating phase preference for extraction or purification.

Experimental Protocols for Solubility Determination

Do not rely on visual estimation alone. Use these protocols to generate robust data for formulation or reaction optimization.[1][2]

Protocol A: Saturation Shake-Flask Method (Quantitative)

Purpose: Determine exact solubility (mg/mL) in specific solvents.[2] Prerequisites: HPLC or UV-Vis spectrophotometer.[2]

-

Preparation: Add excess solid methyl 3-methoxypiperidine-4-carboxylate (approx. 20 mg) to 1 mL of the target solvent in a glass vial.

-

Equilibration: Agitate at 25°C for 24 hours (use a thermomixer or shaker).

-

Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter (for organics) or PVDF (for aqueous) to remove undissolved solids.[1][2]

-

Quantification:

-

pH Check (Crucial): For aqueous solvents, measure the pH of the saturated solution.[1][2] The amine can self-buffer, altering the apparent solubility.[1][2]

Protocol B: Acid-Base Extraction Purification

Purpose: Purify the compound from reaction mixtures by leveraging its solubility switch.[1][2]

-

Acid Wash: Dissolve crude mixture in EtOAc.[1][2] Wash with 1M HCl.[1][2]

-

Basification: Collect aqueous layer.[1][2] Adjust pH to ~12 using 2M NaOH (cool on ice to prevent ester hydrolysis).

-

Extraction: Extract 3x with DCM.

-

Isolation: Dry DCM over

and concentrate.

Diagram 2: Extraction & Purification Workflow

Caption: Step-by-step purification logic utilizing the pH-dependent solubility switch of the piperidine scaffold.

Stability & Storage Considerations

-

Ester Hydrolysis: The methyl ester at C4 is susceptible to hydrolysis in strong aqueous base (pH > 12) over prolonged periods or at elevated temperatures.[1][2] Recommendation: Perform basic extractions rapidly and at low temperature (0–5°C).[1][2]

-

Salt Formation: For long-term storage, convert the free base to the Hydrochloride (HCl) or Tosylate (TsOH) salt. These salts are crystalline, non-hygroscopic, and chemically stable, whereas the free base oil may oxidize or absorb

(carbamate formation).[1][2]

References

-

PubChem. Methyl 3-methoxypiperidine-4-carboxylate hydrochloride (Compound Summary).[2] National Library of Medicine.[1][2] Available at: [Link]

-

Han, S., et al. Design, synthesis and biological evaluation of novel piperidine derivatives.[1] Bioorganic & Medicinal Chemistry Letters, 2012.[1][2] (Context for piperidine ester solubility and handling).

theoretical and computational studies of methyl 3-methoxypiperidine-4-carboxylate

An In-depth Technical Guide to the Theoretical and Computational Elucidation of Methyl 3-methoxypiperidine-4-carboxylate

Authored by: A Senior Application Scientist

Foreword: The Piperidine Scaffold in Modern Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous approved drugs and clinical candidates. Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional scaffold that can be tailored to present functional groups in precise spatial orientations, enabling potent and selective interactions with biological targets. The conformational rigidity of the piperidine chair form, punctuated by its dynamic ring-flipping, allows for a delicate balance between pre-organization for binding and adaptability. Substituent effects—their nature, position, and stereochemistry—profoundly influence this conformational landscape, which in turn dictates pharmacological activity.

This guide focuses on a specific, yet representative, substituted piperidine: methyl 3-methoxypiperidine-4-carboxylate . This molecule, with its vicinal methoxy and carboxylate substituents, presents a compelling case study in conformational complexity. Understanding the interplay between these groups is critical for predicting its shape, reactivity, and potential as a molecular fragment in drug design. We will dissect this molecule not by presenting pre-existing data, but by outlining a robust, first-principles theoretical and computational workflow. This document serves as both a scientific treatise and a practical guide for researchers aiming to characterize similarly complex small molecules.

Part 1: Deconstructing Conformational Bias - A First Principles Approach

The foundational step in understanding any substituted piperidine is to define its conformational preferences. The piperidine ring predominantly adopts a chair conformation to minimize torsional and steric strain.[1] However, the introduction of substituents at the C3 and C4 positions necessitates a detailed quantum chemical investigation to determine the energetically preferred arrangement of these groups in either axial or equatorial positions.

The Chair Conformations: A Qualitative Overview

For methyl 3-methoxypiperidine-4-carboxylate, we must consider two key diastereomers: cis and trans. For each, the piperidine ring can exist in two principal chair conformations, leading to four key structures to analyze.

-

cis Isomer: The methoxy and carboxylate groups are on the same face of the ring.

-

Conformer 1 (di-equatorial): Both the 3-methoxy and 4-carboxylate groups occupy equatorial positions. This is often the sterically favored arrangement.

-

Conformer 2 (di-axial): Following a ring flip, both groups occupy axial positions, which typically introduces destabilizing 1,3-diaxial interactions.

-

-

trans Isomer: The substituents are on opposite faces of the ring.

-

Conformer 3 (axial-equatorial): The 3-methoxy group is axial, and the 4-carboxylate is equatorial.

-

Conformer 4 (equatorial-axial): Following a ring flip, the 3-methoxy group is equatorial, and the 4-carboxylate is axial.

-

The relative stability of these conformers is governed by a complex interplay of steric hindrance, electrostatic interactions, and hyperconjugation.[2][3] For instance, while sterics generally favor larger groups in the equatorial position, electrostatic interactions between the polar C-O and C=O bonds, and potential intramolecular hydrogen bonding, can significantly influence the equilibrium.

Figure 1: Key chair conformations for cis and trans isomers.

Protocol: A Self-Validating Computational Workflow for Conformational Analysis

To move from qualitative prediction to quantitative certainty, a multi-step computational workflow is essential. This protocol is designed to be self-validating by systematically refining the level of theory.

Step 1: 3D Structure Generation

-

Action: Generate the 3D structures for both cis and trans diastereomers of methyl 3-methoxypiperidine-4-carboxylate using any standard molecular builder.

-

Causality: This is the necessary starting point. It is crucial to build both stereoisomers as their conformational landscapes will be distinct.

Step 2: Molecular Mechanics Conformational Search

-

Action: Perform a systematic conformational search for each isomer using a robust molecular mechanics force field (e.g., MMFF94 or OPLS3e). The search should rotate all single bonds to exhaustively explore the potential energy surface.

-

Causality: Quantum mechanics calculations are computationally expensive. A preliminary search with a faster, albeit less accurate, method like molecular mechanics efficiently identifies a pool of low-energy candidate conformers, ensuring that no significant minima are missed.[1]

Step 3: Quantum Mechanics Geometry Optimization

-

Action: Take the unique conformers identified in Step 2 (typically those within 5-10 kcal/mol of the global minimum) and perform a full geometry optimization using Density Functional Theory (DFT). A common and reliable choice is the B3LYP functional with a Pople-style basis set like 6-311++G(d,p).[4][5] For enhanced accuracy, especially in capturing dispersion effects, a functional like ωB97X-D is recommended.[4]

-

Causality: DFT provides a much more accurate description of electron distribution, bonding, and non-covalent interactions compared to molecular mechanics. This step refines the geometry of each conformer to its true local energy minimum on the quantum mechanical potential energy surface.

Step 4: Frequency Calculation and Thermodynamic Analysis

-

Action: Perform a vibrational frequency calculation at the same level of theory used for optimization. This serves two purposes:

-

Confirm that the optimized structure is a true minimum (no imaginary frequencies).

-

Calculate the zero-point vibrational energy (ZPVE) and thermal corrections to obtain the Gibbs free energy (G).

-

-

Causality: The relative stability of conformers at a given temperature is determined by their Gibbs free energy, not just their electronic energy. Including these thermal and entropic contributions is essential for accurate predictions of conformer populations.

Step 5: Solvation Effects

-

Action: Recalculate the single-point energies of the optimized gas-phase geometries using a continuum solvation model, such as the Polarizable Continuum Model (PCM).[3]

-

Causality: The conformation of polar molecules can change significantly in solution. A solvent model accounts for the stabilizing effect of the dielectric medium on polar conformers, providing a more realistic energy landscape for biological or solution-phase contexts.

Figure 2: Workflow for computational conformational analysis.

Part 2: Predicting Spectroscopic Signatures for Experimental Validation

A key strength of computational chemistry is its ability to predict spectroscopic data that can be directly compared with experimental results, thereby validating the predicted conformational model.

NMR Spectroscopy: The Gold Standard for Conformational Assignment

NMR spectroscopy is exceptionally sensitive to the local electronic environment and spatial orientation of nuclei. Theoretical prediction of NMR chemical shifts provides a powerful tool for structural elucidation.

Protocol: GIAO-DFT for NMR Chemical Shift Prediction

-